5-Bromo-N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)furan-2-carboxamide 5-Bromo-N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 303062-14-8
VCID: VC16086201
InChI: InChI=1S/C14H10BrCl4N3O2S/c15-10-6-5-9(24-10)11(23)21-12(14(17,18)19)22-13(25)20-8-3-1-7(16)2-4-8/h1-6,12H,(H,21,23)(H2,20,22,25)
SMILES:
Molecular Formula: C14H10BrCl4N3O2S
Molecular Weight: 506.0 g/mol

5-Bromo-N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)furan-2-carboxamide

CAS No.: 303062-14-8

Cat. No.: VC16086201

Molecular Formula: C14H10BrCl4N3O2S

Molecular Weight: 506.0 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)furan-2-carboxamide - 303062-14-8

Specification

CAS No. 303062-14-8
Molecular Formula C14H10BrCl4N3O2S
Molecular Weight 506.0 g/mol
IUPAC Name 5-bromo-N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]furan-2-carboxamide
Standard InChI InChI=1S/C14H10BrCl4N3O2S/c15-10-6-5-9(24-10)11(23)21-12(14(17,18)19)22-13(25)20-8-3-1-7(16)2-4-8/h1-6,12H,(H,21,23)(H2,20,22,25)
Standard InChI Key INWLGOQMRRGOHW-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(O2)Br)Cl

Introduction

5-Bromo-N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)furan-2-carboxamide is a complex organic compound with a molecular formula of C14H10BrCl3N3O2S. It features a furan ring, a bromine atom, and a trichloromethyl group, making it a member of the halogenated organic compounds category. This compound is primarily used in chemical synthesis and biological research due to its potential therapeutic properties.

Synthesis and Reaction Conditions

The synthesis of 5-Bromo-N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)furan-2-carboxamide involves several key steps that require careful control of reaction conditions such as temperature, solvent choice, and reaction time. Common reagents include acids, bases, oxidizing agents, and reducing agents. The specific conditions can significantly influence the yield and purity of the final product.

Synthesis Steps Overview

  • Initial Preparation: Involves the preparation of starting materials, which may include the synthesis of the furan ring and the thioureido moiety.

  • Coupling Reactions: The thioureido group is attached to the furan ring, often requiring catalysts or specific conditions.

  • Purification: Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor progress and confirm product identity.

Potential Biological Applications

  • Antimicrobial Activity: Similar compounds have shown antimicrobial properties, suggesting potential applications in this area.

  • Anticancer Activity: The structural complexity of the compound may allow it to interact with cancer-related biological targets.

Comparison with Related Compounds

Related compounds, such as 5-Bromo-N-(2,2,2-trichloro-1-(3-(p-tolyl)thioureido)ethyl)furan-2-carboxamide, share similar structural features but differ in the substituents attached to the thioureido group. These differences can affect their chemical and biological properties.

Comparison Table

CompoundMolecular FormulaMolecular WeightKey Features
5-Bromo-N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)furan-2-carboxamideC14H10BrCl3N3O2SNot specifiedFuran ring, bromine, trichloromethyl, 4-chlorophenyl
5-Bromo-N-(2,2,2-trichloro-1-(3-(p-tolyl)thioureido)ethyl)furan-2-carboxamideC15H13BrCl3N3O2SApproximately 485.61 g/molFuran ring, bromine, trichloromethyl, p-tolyl

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